C27H44ClNO3
Benzethonium chloride
CAS No.: 5929-09-9
Cat. No.: VC21344505
Molecular Formula: C27H42NO2.Cl.H2O
C27H44ClNO3
Molecular Weight: 466.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5929-09-9 |
---|---|
Molecular Formula | C27H42NO2.Cl.H2O C27H44ClNO3 |
Molecular Weight | 466.1 g/mol |
IUPAC Name | benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate |
Standard InChI | InChI=1S/C27H42NO2.ClH.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;;/h8-16H,17-22H2,1-7H3;1H;1H2/q+1;;/p-1 |
Standard InChI Key | VAPZFIMSURJAMN-UHFFFAOYSA-M |
SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-] |
Colorform | COLORLESS CRYSTALS |
Melting Point | 327 to 331 °F (NTP, 1992) |
Chemical Structure and Properties
Molecular Structure and Characterization
Benzethonium chloride features a quaternary ammonium structure with specific molecular arrangements that contribute to its antimicrobial efficacy. The compound contains a positively charged nitrogen atom covalently bonded to four carbon atoms, with one carbon atom connecting to a longer alkyl chain of 2-{2-[4-(2,4,4-trimethylpentan-2-yl)-phenoxy]-ethoxy} ethane, while chloride serves as the counter anion . This structural arrangement is critical for its surface-active properties and biological activities.
Research using advanced analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Raman (FT-Raman), Fourier Transform Infrared (FTIR) spectroscopy, Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC), has provided detailed insights into the compound's molecular characteristics . These studies have demonstrated excellent matching between theoretical and experimental data, confirming the structural attributes and behavior of benzethonium chloride in various environments.
Physical and Chemical Properties
Benzethonium chloride exhibits several notable physical and chemical properties that contribute to its effectiveness across applications. Density Functional Theory (DFT) studies have shown that benzethonium chloride with chloride ion (BZT-Cl) demonstrates higher polarizability (α) along the z-direction compared to benzethonium without chloride (BZT) and benzethonium chloride with water molecule (BZT-Cl-H2O) . Additionally, the addition of chlorine and water molecules significantly increases the total first-order hyper-polarizability (β), enhancing its reactivity in various environments.
Electrostatic mapping potential analyses have revealed that chlorine and water enhance the nucleophile character of the compound . The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energies and reactivity parameters show significant changes in BZT-Cl and BZT-Cl-H2O compared to BZT alone, indicating alterations in chemical reactivity when the compound interacts with different molecules. Thermal analysis has demonstrated that benzethonium chloride maintains good stability up to 160°C, making it suitable for various processing methods and applications requiring thermal stability .
Solubility Characteristics
The solubility of benzethonium chloride varies significantly across different solvents and is temperature-dependent, as demonstrated by comprehensive solubility studies. Research has examined its solubility in various solvents, including methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, water, dimethyl sulfoxide (DMSO), acetic acid, and dimethyl formamide (DMF), as well as in binary solvent systems like methanol + water and ethanol + water . These studies have revealed that solubility positively correlates with temperature across all tested solvents, providing valuable information for formulation and processing applications.
The following table presents the mole fraction solubility of benzethonium chloride in various pure solvents at temperatures ranging from 298.15 K to 318.15 K under atmospheric pressure:
Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
---|---|---|---|---|---|
Methanol | 0.0661 | 0.0735 | 0.0855 | 0.0989 | 0.1130 |
Ethanol | 0.0393 | 0.0464 | 0.0553 | 0.0639 | 0.0756 |
1-Propanol | 0.0290 | 0.0338 | 0.0429 | 0.0543 | 0.0701 |
2-Propanol | 0.0195 | 0.0232 | 0.0269 | 0.0321 | 0.0369 |
1-Butanol | 0.0236 | 0.0295 | 0.0384 | 0.0501 | 0.0651 |
Water | 0.0085 | 0.0104 | 0.0117 | 0.0125 | 0.0130 |
Acetic Acid | 0.0550 | 0.0628 | 0.0701 | 0.0782 | 0.0859 |
DMSO | 0.0158 | 0.0183 | 0.0235 | 0.0268 | 0.0301 |
DMF | 0.0212 | 0.0265 | 0.0309 | 0.0368 | 0.0421 |
This solubility data demonstrates that benzethonium chloride exhibits the highest solubility in methanol, followed by acetic acid and ethanol, while showing the lowest solubility in water . These findings provide crucial information for developing effective formulations and determining optimal solvent systems for various applications.
Thermodynamic Properties
The thermodynamic properties of benzethonium chloride in solution have been extensively studied to understand its behavior in different environments. Several models, including the Apelblat model, λh model, Yaws model, Van't Hoff equation, CNIBS/R-K model, and modified Jouyban–Acree equation, have been employed to fit solubility data . The root mean square deviation (RMSD) and average relative deviation (ARD) values have been calculated to evaluate the fitting accuracy of each model, providing valuable information for predicting solubility under various conditions.
Dissolution thermodynamic parameters, including enthalpy of solution, entropy of solution, and Gibbs energy of solution, have been calculated to characterize the dissolution process of benzethonium chloride in different solvents . These parameters offer insights into the energetics and spontaneity of the dissolution process, which is essential for understanding the compound's behavior in pharmaceutical formulations and other applications. The comprehensive thermodynamic profile of benzethonium chloride provides significant guidance for purification, crystallization, and separation processes in various industrial settings.
Biological and Pharmacological Properties
Antimicrobial Activity
Benzethonium chloride exhibits potent antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses. Research has demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus, Salmonella, Escherichia coli, and Clostridium difficile . This broad-spectrum activity makes benzethonium chloride valuable for disinfection and antiseptic applications where multiple pathogens may be present.
In addition to its antibacterial properties, benzethonium chloride has shown efficacy against various viruses, including hepatitis B and C viruses, herpes simplex virus, human immunodeficiency virus (HIV), and respiratory syncytial virus . The compound's mechanism of action involves disruption of cell membranes, which leads to leakage of cellular contents and eventual cell death. Recent experimental studies have proposed structure-activity relationships that explain the antimicrobial efficacy of benzethonium chloride, providing insights for developing enhanced formulations with improved specificity and reduced resistance potential .
Structural Transformations in Solution
Benzethonium chloride demonstrates interesting structural behavior in aqueous solutions, particularly regarding micelle formation. Research using intrinsic fluorescence and calorimetric approaches has shown that benzethonium chloride micelles undergo a transformation from spherical to cylindrical shapes under specific conditions . This transformation affects the compound's interaction with biological membranes and other surfaces, potentially influencing its antimicrobial and anticancer activities.
Isothermal Titration Calorimetry (ITC) analyses and theoretical calculations have conclusively demonstrated the shape transformation of benzethonium chloride micelles . The intrinsic fluorescence properties of benzethonium chloride, contributed by its two phenyl rings, have been utilized to study these structural modifications without introducing external perturbations. These findings provide valuable insights into the behavior of benzethonium chloride in solution, which is critical for understanding its interactions with biological systems and optimizing formulations for specific applications.
Applications in Various Industries
Medical and Pharmaceutical Applications
Benzethonium chloride finds extensive use in medical and pharmaceutical settings due to its antimicrobial properties and relatively low toxicity at appropriate concentrations. It serves as an active ingredient in various antiseptic formulations used for skin disinfection, wound care, and surgical site preparation . The compound's broad-spectrum activity makes it valuable for preventing infections in healthcare settings where multiple pathogens may be present.
In pharmaceutical formulations, benzethonium chloride functions as a preservative in various products, including ophthalmic solutions, nasal sprays, and topical medications . Its ability to inhibit microbial growth helps maintain product sterility and extend shelf life. Additionally, recent research into its anticancer properties has opened potential avenues for therapeutic applications in oncology, particularly for head and neck cancers where it has shown promising results in preclinical studies .
Consumer Products
Benzethonium chloride is widely incorporated into various consumer products due to its antimicrobial and surface-active properties. It serves as an active ingredient in personal care items such as detergents, deodorants, astringents, creams, and antiseptics used in topical applications . The compound is also found in antibacterial moist towels, anti-itch ointments, mouthwashes, and antibacterial skin care products, where it helps prevent microbial contamination and provides antimicrobial benefits.
In cosmetic formulations, benzethonium chloride functions as both a preservative and an active ingredient with antimicrobial properties. Its inclusion helps maintain product integrity by preventing bacterial and fungal growth, while also providing antibacterial benefits when used in products designed for hygiene purposes . The compound's solubility characteristics and stability across different formulation types make it versatile for various consumer product applications.
Industrial Applications
Beyond medical and consumer applications, benzethonium chloride serves important functions in industrial settings, particularly in the food industry for surface disinfection . Its effectiveness against food-borne pathogens makes it valuable for sanitizing food preparation surfaces, equipment, and facilities, helping maintain hygiene standards and prevent contamination.
The compound's application in cold sterilization procedures provides an alternative to heat-based sterilization methods for temperature-sensitive materials and equipment . This capability is particularly valuable in industries where heat sterilization might damage products or equipment. The thermal stability of benzethonium chloride up to 160°C also makes it suitable for incorporation into various materials and formulations that might undergo thermal processing during manufacturing .
Recent Research Findings
Advanced Structural Studies
Recent research has employed sophisticated analytical techniques to characterize the molecular structure and properties of benzethonium chloride in greater detail. A comprehensive study using Nuclear Magnetic Resonance (NMR), Fourier Transform Raman (FT-Raman), Fourier Transform Infrared (FTIR) spectroscopy, Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) has provided valuable insights into the compound's structural attributes and behavior under different conditions .
The researchers optimized three molecular structures—benzethonium without chloride (BZT), benzethonium with chloride ion (BZT-Cl), and benzethonium chloride with water molecule (BZT-Cl-H2O)—using the 6-311++G** method within the Density Functional Theory (DFT) framework . Computed theoretical shifts showed excellent matching with experimental 13C and 1H NMR peaks, as well as with FT-Raman and FTIR spectroscopic data, validating the theoretical models and enhancing understanding of the compound's structure-function relationships.
Structure-Activity Relationship Studies
Structure-activity relationship studies have provided insights into how the molecular structure of benzethonium chloride relates to its biological activities. Research has demonstrated that the compound's quaternary ammonium structure, with its positively charged nitrogen atom and hydrophobic components, plays a crucial role in its antimicrobial activity . The positive charge facilitates interaction with negatively charged bacterial cell membranes, while the hydrophobic components enable membrane penetration and disruption.
Antibacterial tests against several bacterial strains have demonstrated excellent activity, and researchers have proposed mechanisms linking structure to activity . These findings contribute to understanding how structural modifications might affect efficacy and potentially guide the development of derivatives with enhanced properties or targeted activities. The research also helps explain the compound's effectiveness against various pathogens, providing a foundation for optimizing formulations for specific applications.
Anticancer Mechanism Investigations
Research into the anticancer properties of benzethonium chloride has revealed potential mechanisms of action that contribute to its cytotoxic effects on cancer cells. Studies have shown that benzethonium chloride induces apoptosis (programmed cell death) in cancer cells and activates caspases, which are enzymes involved in the apoptotic process . The compound's ability to disrupt mitochondrial membrane potential precedes an increase in cytosolic calcium levels and eventual cell death, suggesting a mitochondrial-dependent mechanism of action.
In vivo studies using xenograft models have demonstrated that benzethonium chloride can prevent tumor formation, delay tumor growth, and enhance the effects of radiation therapy . These findings suggest potential clinical applications, particularly for head and neck cancers where the compound has shown promising results. The broad-range antitumor activity observed across multiple cancer cell lines in the National Cancer Institute/NIH Developmental Therapeutics Program suggests that benzethonium chloride might be effective against various cancer types, warranting further investigation into its potential as a cancer therapeutic.
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